molecular formula C21H31FO3 B14752285 9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one CAS No. 2708-41-0

9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one

Cat. No.: B14752285
CAS No.: 2708-41-0
M. Wt: 350.5 g/mol
InChI Key: ZVKKSLFHXTYQQE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one involves several steps, including the introduction of the fluoro group and the hydroxyl groups at specific positions on the steroid backbone. The synthetic routes typically involve the use of fluorinating agents and hydroxylating reagents under controlled conditions. Industrial production methods may involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects by binding to androgen receptors, which are proteins that mediate the effects of androgens in the body. Upon binding, it activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates the development and maintenance of male characteristics .

Comparison with Similar Compounds

9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one is unique due to the presence of the fluoro group and specific hydroxyl groups. Similar compounds include:

Properties

CAS No.

2708-41-0

Molecular Formula

C21H31FO3

Molecular Weight

350.5 g/mol

IUPAC Name

9-fluoro-11,17-dihydroxy-2,10,13,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H31FO3/c1-12-10-18(2)13(9-16(12)23)5-6-15-14-7-8-20(4,25)19(14,3)11-17(24)21(15,18)22/h9,12,14-15,17,24-25H,5-8,10-11H2,1-4H3

InChI Key

ZVKKSLFHXTYQQE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C)O)C)O)F)C

Origin of Product

United States

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